molecular formula C9H9Cl2N3O2 B6216263 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride CAS No. 2742653-80-9

4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride

Cat. No. B6216263
CAS RN: 2742653-80-9
M. Wt: 262.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride (4IPC), also known as 4-imidazolyl-2-pyridinecarboxylic acid dihydrochloride, is a derivative of pyridine-2-carboxylic acid. It is a white solid with a molecular weight of 268.15 g/mol. 4IPC is a member of the imidazole family, and it is used as an important intermediate in various synthetic processes. It has been used in a variety of scientific research applications, including as an inhibitor of certain enzymes, and as a component of fluorescent probes.

Scientific Research Applications

4IPC has been used in a variety of scientific research applications. It has been used as a component of fluorescent probes for the detection of metal ions, as well as in the synthesis of various organic compounds. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4IPC has been used in the synthesis of various other compounds, such as imidazole-based dyes and drugs.

Mechanism of Action

The mechanism of action of 4IPC is not fully understood. However, it is known that it acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can have a variety of effects on brain function. In addition, 4IPC has been shown to interact with certain metal ions, which may be the basis for its use as a component of fluorescent probes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4IPC have not been extensively studied. However, it is known that it acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can have a variety of effects on brain function, including improving memory and learning. In addition, 4IPC has been shown to interact with certain metal ions, which may be the basis for its use as a component of fluorescent probes.

Advantages and Limitations for Lab Experiments

The advantages of using 4IPC in laboratory experiments include its low cost and ease of synthesis. In addition, it is a relatively stable compound, making it suitable for use in a variety of applications. However, there are some limitations to using 4IPC in laboratory experiments. For example, it has been shown to interact with certain metal ions, which may interfere with the results of the experiment. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in certain applications.

Future Directions

The potential future directions for 4IPC research include further elucidation of its mechanism of action, as well as the development of new applications for it. Additionally, further investigation into its effects on biochemical and physiological processes could provide insight into its potential therapeutic applications. Furthermore, research into its interactions with metal ions could lead to the development of new fluorescent probes and sensors. Finally, further research into its synthesis and purification could lead to the development of more efficient and cost-effective methods.

Synthesis Methods

The synthesis of 4IPC is typically done through a reaction between 4-imidazolecarboxaldehyde and pyridine-2-carboxylic acid. The reaction is typically carried out in aqueous media in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually refluxed for several hours before the product is isolated by filtration or precipitation. The product can then be purified by recrystallization or column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride involves the reaction of 2-chloronicotinic acid with 1H-imidazole in the presence of a base to form the desired product. The product is then converted to its dihydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "2-chloronicotinic acid", "1H-imidazole", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-chloronicotinic acid and 1H-imidazole in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. triethylamine) to the reaction mixture.", "Step 2: Heat the reaction mixture at a suitable temperature (e.g. 100-120°C) for a suitable time (e.g. 12-24 hours) with stirring.", "Step 3: Cool the reaction mixture and add water to precipitate the product.", "Step 4: Filter the product and wash it with water to remove any impurities.", "Step 5: Dissolve the product in hydrochloric acid and evaporate the solvent to obtain the dihydrochloride salt form of the product.", "Step 6: Purify the product by recrystallization or any other suitable method." ] }

CAS RN

2742653-80-9

Molecular Formula

C9H9Cl2N3O2

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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